4-(1H-pyrazol-1-yl)-1-(2-thienylcarbonyl)piperidine-4-carboxylic acid
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Description
4-(1H-pyrazol-1-yl)-1-(2-thienylcarbonyl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C14H15N3O3S and its molecular weight is 305.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.08341252 g/mol and the complexity rating of the compound is 424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Chemistry and Drug Synthesis
The chemical entity of interest is closely related to fused pyridine-4-carboxylic acids, which are synthesized through Combes-type reactions involving acyl pyruvates and amino heterocycles, followed by hydrolysis. This methodology facilitates the generation of a diverse library of compounds, including pyrazolo[3,4-b]pyridines, and allows for subsequent combinatorial transformations such as amide coupling and esterification. These compounds are valuable for drug synthesis, showcasing the chemical versatility of piperidine and pyrazole derivatives in medicinal chemistry and pharmaceutical research (Volochnyuk et al., 2010).
Anticancer Applications
A specific application in anticancer research is the development of Aurora kinase inhibitors. Compounds structurally related to "4-(1H-pyrazol-1-yl)-1-(2-thienylcarbonyl)piperidine-4-carboxylic acid" have shown potential in inhibiting Aurora A, a kinase involved in cell cycle regulation. This inhibition could be utilized in cancer treatment strategies, highlighting the potential therapeutic applications of these chemical structures in oncology (ロバート ヘンリー,ジェームズ, 2006).
Functionalization Reactions in Organic Synthesis
The compound is relevant to studies focusing on functionalization reactions, such as the conversion of 1H-pyrazole-3-carboxylic acid into carboxamide and carboxylate derivatives through reactions with various binucleophiles. This research underscores the role of piperidine and pyrazole derivatives in synthetic organic chemistry, providing insights into reaction mechanisms and expanding the toolkit for synthesizing complex organic molecules (İ. Yıldırım et al., 2005).
Solid Form Characterization in Pharmaceutical Sciences
In pharmaceutical sciences, the solid form characterization of zwitterionic compounds related to "this compound" is crucial. These studies involve identifying stable polymorphs and hydrate forms, which are essential for determining the most suitable solid state for drug formulation and manufacturing. This research aids in understanding the physicochemical properties of drug compounds, which is critical for ensuring their stability, manufacturability, and therapeutic efficacy (Kojima et al., 2008).
Properties
IUPAC Name |
4-pyrazol-1-yl-1-(thiophene-2-carbonyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c18-12(11-3-1-10-21-11)16-8-4-14(5-9-16,13(19)20)17-7-2-6-15-17/h1-3,6-7,10H,4-5,8-9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXBJMLMDFJKPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)N2C=CC=N2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.